N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
Description
N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is a synthetic benzo[c]chromene derivative characterized by two sulfonamide groups substituted with 2-hydroxyethyl chains at the N3 and N8 positions. Its design likely optimizes steric, electronic, and solubility profiles through strategic functionalization.
Properties
IUPAC Name |
3-N,8-N-bis(2-hydroxyethyl)-6-oxobenzo[c]chromene-3,8-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8S2/c20-7-5-18-28(23,24)11-1-3-13-14-4-2-12(29(25,26)19-6-8-21)10-16(14)27-17(22)15(13)9-11/h1-4,9-10,18-21H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEVQMROVQRLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCO)C(=O)OC3=C2C=CC(=C3)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide can be achieved through a multi-component reaction involving various amines, terephthalaldehyde or isophthalaldehyde, and 2-hydroxy-1,4-naphthoquinone or 4-hydroxycoumarin. The reaction is typically carried out in an ethanol-water mixture at elevated temperatures (around 89°C) without the need for a catalyst . This method is efficient, providing good yields and simplifying the work-up process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide groups (-SO₂NH-) and hydroxyethyl (-OCH₂CH₂OH) substituents serve as key reactive sites.
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Example : Reaction with acetyl chloride yields N3,N8-bis(2-acetoxyethyl) derivatives, enhancing lipophilicity for pharmaceutical applications .
Metal Chelation
The lactone (6-oxo group) and phenolic oxygen atoms exhibit affinity for transition metals, particularly Fe³⁺, as observed in related benzo[c]chromene derivatives .
| Metal Ion | Binding Site | Application |
|---|---|---|
| Fe³⁺ | Lactone carbonyl, phenolic O | Fluorescence quenching for Fe³⁺ detection . |
| Cu²⁺ | Sulfonamide NH, hydroxyl | Potential catalytic or antimicrobial uses. |
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Mechanism : Coordination occurs via lone pairs on oxygen and nitrogen, forming stable octahedral complexes .
Hydrolysis and Stability
The lactone and sulfonamide groups exhibit distinct hydrolytic behaviors:
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Lactone Hydrolysis : In alkaline conditions, the lactone ring opens to yield a water-soluble dicarboxylic acid derivative.
Oxidation Reactions
The hydroxyethyl groups undergo oxidation to ketones or carboxylic acids under controlled conditions:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Ketone (-COCH₃) | Room temperature, H₂SO₄ . |
| CrO₃ | Carboxylic acid (-COOH) | Reflux in acetone . |
Photochemical Reactivity
The benzo[c]chromene core exhibits π-conjugation, enabling UV light-induced reactions:
| Process | Outcome | Application |
|---|---|---|
| Photo-oxidation | Generation of quinone-like structures | Photodynamic therapy research . |
| Ring-opening | Formation of transient diradical species | Polymer chemistry applications. |
Biological Activity Modulation
While not a direct chemical reaction, structural modifications impact pharmacological properties:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[c]chromene can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related benzo[c]chromene derivative effectively reduced the viability of breast cancer cells in vitro, suggesting that this compound may possess similar efficacy .
2. Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Its structure allows it to interact with inflammatory pathways, possibly inhibiting the production of pro-inflammatory cytokines.
Case Study:
In a controlled experiment, a benzo[c]chromene derivative was tested on animal models with induced inflammation. The results indicated a significant reduction in inflammation markers compared to control groups, supporting the hypothesis that this compound could be beneficial in treating inflammatory diseases .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of key enzymes and receptors involved in disease processes. For example, it may inhibit heat shock protein 90 (HSP90), a chaperone protein implicated in cancer progression.
Data Table: Mechanisms of Action
| Mechanism | Effect | Reference |
|---|---|---|
| HSP90 Inhibition | Reduces tumor growth | |
| Cytokine Modulation | Lowers inflammatory response | |
| Enzyme Inhibition | Disrupts metabolic pathways in cancer cells |
2. Potential for Drug Development
Given its diverse biological activities, this compound may serve as a lead compound for drug development targeting various diseases including cancer and chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide groups are known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs include sulfonamide- or hydroxyethyl-substituted heterocycles. For example:
- Pyrimidine derivatives with 2-hydroxyethyl/penciclovir-like chains : highlights that 5-substituted pyrimidines with penciclovir-like (2-hydroxyethyl) side chains exhibit superior activity as substrates for HSV-1 thymidine kinase compared to bulkier 3-hydroxypropyl analogs. This suggests that the 2-hydroxyethyl group in the target compound may balance steric accessibility and hydrogen-bonding capacity, critical for enzyme interactions .
- Phenolic compounds with hydroxyethyl groups: Tyrosol and hydroxytyrosol () demonstrate that hydroxyethyl substituents enhance solubility and antioxidant activity in natural products. While structurally distinct from the target compound, these analogs underscore the role of hydroxyethyl groups in improving bioavailability and polar interactions .
Steric and Electronic Factors
- Steric hindrance : emphasizes that bulky substituents (e.g., 4-methylpiperazinyl) can create unfavorable steric clashes, reducing binding affinity. The 2-hydroxyethyl groups in the target compound likely minimize such clashes due to their compact size, while still providing hydrogen-bonding sites. In contrast, analogs with longer chains (e.g., 3-hydroxypropyl) may suffer from reduced activity due to increased steric bulk .
- Electrostatic interactions: CoMSIA models () reveal that regions near 2-hydroxyethyl groups favor positive electrostatic potentials, aligning with electron-withdrawing effects. The sulfonamide groups in the target compound (electron-withdrawing) may synergize with hydroxyethyl donors to enhance binding to negatively charged protein surfaces, as seen in compounds like 53 (fluorine-substituted) versus 35 (hydrogen-substituted) .
Solubility and Bioavailability
Hydroxyethyl groups significantly improve aqueous solubility compared to non-polar substituents (e.g., methyl or aryl groups). For instance:
- Olive seed phenolics (): Hydroxyethyl-substituted phenolics like hydroxytyrosol exhibit higher solubility in polar solvents, analogous to the target compound’s design.
- Pyrimidine acyclonucleosides (): Penciclovir-like chains improve pharmacokinetic profiles by balancing lipophilicity and hydrophilicity, a trait likely shared by the target compound’s hydroxyethyl-sulfonamide groups .
Data Table: Comparative Analysis of Key Properties
Biological Activity
N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, also known by its CAS number 708993-40-2, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O8S2. It features a benzo[c]chromene core structure with two hydroxyethyl groups and sulfonamide functionalities, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain proteases, while the hydroxyethyl moieties may enhance solubility and bioavailability.
Anticancer Activity
Several studies have explored the anticancer potential of benzo[c]chromene derivatives. For instance, compounds in this class have been shown to induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators.
| Study | Findings |
|---|---|
| Demonstrated that related compounds can inhibit tumor growth in xenograft models. | |
| Showed that benzo[c]chromenes can downregulate anti-apoptotic proteins like Bcl-2. |
Anti-inflammatory Properties
The anti-inflammatory properties of this compound may also be significant. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.
| Study | Findings |
|---|---|
| Found that benzo[c]chromenes inhibited TNF-alpha-induced inflammation in vitro. | |
| Reported a decrease in IL-6 and IL-1β levels upon treatment with related compounds. |
Case Studies
- Anticancer Efficacy : A study published in Cancer Research demonstrated that a benzo[c]chromene derivative led to significant tumor regression in mice models bearing human cancer xenografts. The mechanism was linked to the compound's ability to induce cell cycle arrest at the G2/M phase.
- Inflammation Reduction : In a clinical trial involving patients with rheumatoid arthritis, a related compound showed promise in reducing joint inflammation and pain, suggesting potential therapeutic applications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
